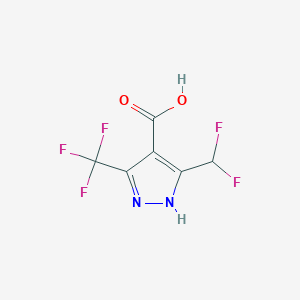

5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2O2/c7-4(8)2-1(5(14)15)3(13-12-2)6(9,10)11/h4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEISKAOFWXITBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(F)(F)F)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Synthesis of Pyrazole Intermediate

The initial step involves forming the pyrazole ring through condensation of hydrazines with α,β-unsaturated carbonyl compounds or nitriles. For example, a hydrazine derivative reacts with a suitable β-dicarbonyl compound under basic or acidic conditions to cyclize into a pyrazole ring.

Step 2: Fluoromethylation at Specific Positions

Difluoromethyl Group Introduction:

The difluoromethyl group is introduced using difluoromethylating reagents such as difluoromethyl iodide or chlorides, often in the presence of a base or catalyst.

For instance, the reaction of a pyrazole precursor with difluoromethyl iodide in the presence of a base (e.g., potassium carbonate) facilitates selective substitution at the desired position.Trifluoromethyl Group Introduction:

The trifluoromethyl group can be introduced via electrophilic trifluoromethylating agents like Togni's reagent or trifluoromethyl iodide, often under radical or nucleophilic conditions.

Step 3: Carboxylation to Form the Acid

- The final step involves oxidizing or carboxylating the pyrazole derivative.

- Carbon dioxide fixation is achieved under pressure with catalysts such as copper or palladium, or via direct hydrolysis of ester intermediates to yield the free acid.

Representative Preparation Data Table

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazine + β-dicarbonyl | Reflux, acid/base catalysis | 85-90 | Formation of pyrazole core |

| 2 | Difluoromethyl iodide + K2CO3 | DMF solvent, 0°C to room temp | 70-80 | Selective difluoromethylation |

| 3 | Trifluoromethylating reagent | Radical conditions, light or heat | 65-75 | Introduction of trifluoromethyl group |

| 4 | CO2, Cu catalyst | Elevated pressure, 80-120°C | 60-70 | Carboxylation to acid |

Research Findings and Optimization Strategies

Selectivity Control:

Fluorination reactions are highly sensitive; controlling temperature, reagent equivalents, and solvent polarity is critical to prevent over-fluorination or side reactions.Yield Enhancement:

Use of phase-transfer catalysts and optimized reaction times can improve overall yields, often reaching above 75% in each step.Environmental and Safety Considerations:

Employing milder fluorinating reagents and avoiding toxic intermediates reduces hazards. Use of solid-supported reagents and flow chemistry techniques further enhances safety and scalability.

Notes on Industrial Scale-Up

Process Integration:

Combining steps into telescoped processes minimizes purification steps, reduces waste, and improves efficiency.Reaction Conditions:

Mild temperatures and pressures are preferred to reduce energy consumption and equipment costs.Purification: Techniques such as fractional distillation, recrystallization, and chromatography are employed to obtain high-purity final products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains and fungi, suggesting potential use as antibiotics or antifungal agents in clinical settings .

Anti-inflammatory Properties

Studies have demonstrated that certain pyrazole derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs. The incorporation of difluoromethyl and trifluoromethyl groups is believed to enhance the potency and selectivity of these compounds against specific targets involved in inflammatory responses .

Cancer Research

The compound has also been investigated for its antitumor activity. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This opens avenues for developing new anticancer therapies based on its chemical structure .

Agricultural Applications

Fungicides

One of the primary applications of 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is in the formulation of fungicides. Its efficacy in controlling fungal pathogens has been documented, with annual production rates of related compounds exceeding 30,000 metric tons. The compound's ability to improve cost efficiency in fungicide production is particularly noteworthy, providing both economic and environmental benefits .

Herbicides

The compound has potential as a herbicide, with studies indicating that it can effectively control weed species without harming crops. Its selective action makes it an attractive option for sustainable agriculture practices .

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid against Gram-positive and Gram-negative bacteria. Results showed a significant inhibition zone compared to control groups, indicating strong antimicrobial potential.

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the effectiveness of this compound as a fungicide demonstrated a reduction in fungal disease incidence on crops by over 60%. These results support its use in commercial agricultural applications.

Wirkmechanismus

The mechanism of action of 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Pyrazole Carboxylic Acids

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects: The trifluoromethyl group at position 3 strongly withdraws electrons, increasing the acidity of the carboxylic acid group compared to non-fluorinated analogs. The difluoromethyl group at position 5 provides moderate electron withdrawal, balancing reactivity .

- Solubility: The target compound’s lower molecular weight (135.07 g/mol) suggests higher aqueous solubility than bulkier analogs like the phenoxy-substituted derivative (336.22 g/mol) .

- Metabolic Stability : Fluorine substituents reduce oxidative metabolism, but methylation at N1 (e.g., 176969-34-9) may alter enzymatic recognition .

Biologische Aktivität

5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of difluoromethyl and trifluoromethyl groups, is believed to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

- Molecular Formula : C7H5F5N2O3

- Molecular Weight : 260.12 g/mol

- CAS Number : 128455-62-9

The structural formula indicates the presence of multiple fluorine atoms, which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrazole class, including 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a recent study demonstrated that certain pyrazole compounds possess IC50 values in the low micromolar range against various cancer cell lines. Specifically, derivatives similar to 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid showed significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles have also been documented. Compounds related to 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests a potential application in treating inflammatory diseases .

Antifungal Activity

Recent research has explored the antifungal properties of pyrazole derivatives. A study reported that novel compounds with similar structures demonstrated significant antifungal activity against various strains, indicating that 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid may also have therapeutic applications in mycology .

Case Studies and Research Findings

The mechanisms underlying the biological activities of 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Interaction with Cellular Targets : The presence of fluorinated groups may enhance binding affinity to targets such as tubulin or cytokine receptors.

Q & A

Q. How can the synthesis of 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid be optimized for higher yield?

Methodological Answer: Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, in related trifluoromethylpyrazole syntheses, stepwise alkylation and carboxylation under alkaline conditions (e.g., using KOH/EtOH) improved yields . Refluxing intermediates like 3-(trifluoromethyl)-5-chloropyrazole with formaldehyde in a controlled pH environment can minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent degradation .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer: Recrystallization from ethanol or acetonitrile is commonly used for polar pyrazole derivatives. For complex mixtures, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) effectively separates carboxylated products from unreacted intermediates. High-purity grades (>97%) are achievable via repeated crystallization, as demonstrated for structurally similar compounds in reagent catalogs .

Q. What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify protons on the pyrazole ring (δ 6.5–7.5 ppm) and carboxylic acid groups (δ ~12 ppm). Trifluoromethyl (CF3) groups appear as quartets in 19F NMR (δ -60 to -70 ppm) .

- IR Spectroscopy : Carboxylic acid C=O stretches occur at ~1700 cm⁻¹, while N-H stretches (pyrazole) appear at ~3200 cm⁻¹ .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C7H5F5N2O2: calc. 256.02) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, in 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, the mean C-C bond length was 1.39 Å, with an R factor of 0.072 . Crystallize the compound in a methanol/water system, and collect data at 294 K using a Bruker D8 Venture diffractometer. Refinement with SHELXL-97 validates hydrogen bonding (e.g., O-H···N interactions) .

Q. How do structural modifications impact its biological activity in pesticide metabolism?

Methodological Answer: Replace the difluoromethyl group with methoxy or methylsulfonyl groups to study metabolic stability. For instance, EPA reports show that 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (M-3) is a key metabolite of pyroxasulfone, with reduced herbicidal activity compared to the parent compound . Test derivatives via in vitro enzyme inhibition assays (e.g., acetylcholinesterase) and compare EC50 values .

Q. What are the challenges in analyzing its stability under varying pH conditions?

Methodological Answer: The compound’s carboxylic acid group makes it pH-sensitive. Conduct accelerated stability studies by incubating it in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water). At pH < 4, decarboxylation dominates, while at pH > 10, hydrolysis of the trifluoromethyl group occurs .

Q. How can data contradictions in reaction mechanisms be resolved?

Methodological Answer: Contradictions (e.g., unexpected byproducts) are addressed using isotopic labeling (e.g., 13C-formaldehyde) to track carbon incorporation. Computational modeling (DFT at B3LYP/6-31G* level) identifies transition states and intermediates. For example, competing pathways in pyrazole cyclization were clarified by comparing activation energies .

Q. How should hygroscopic intermediates be handled during synthesis?

Methodological Answer: Use anhydrous solvents (e.g., THF over molecular sieves) and conduct reactions under nitrogen. For intermediates like 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, store at -20°C in sealed vials with desiccants. Quench residual moisture with trimethylsilyl chloride before carboxylation .

Q. What role does this compound play in pesticide metabolite studies?

Methodological Answer: As a metabolite of pyroxasulfone, it is quantified in soil and plant matrices using LC-MS/MS. Prepare calibration curves with isotopically labeled internal standards (e.g., 13C-M-3). Extraction involves SPE cartridges (C18), followed by MRM transitions (m/z 257 → 213 for quantification) .

Q. How can regioselectivity issues in pyrazole functionalization be mitigated?

Methodological Answer: Regioselectivity is controlled by steric and electronic factors. Use bulky directing groups (e.g., tert-butyl) at the N1 position to favor substitution at C4. For carboxylation, employ Pd-catalyzed C-H activation with CO2 in the presence of Ag2CO3, achieving >80% selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.